Product packaging for Retronecine hydrochloride(Cat. No.:CAS No. 875-22-9)

Retronecine hydrochloride

Cat. No.: B12815924
CAS No.: 875-22-9
M. Wt: 191.65 g/mol
InChI Key: QGUOKYVLQIMEEC-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retronecine hydrochloride is the salt form of retronecine, a core pyrrolizidine alkaloid (PA) and the principal necine base for many toxic PAs found in plants such as Senecio , Crotalaria , and species from the Boraginaceae family . This compound serves as a critical analytical standard and reference material for researchers monitoring and quantifying PA contamination in the food chain, including honey, herbal teas, and dietary supplements . Its mechanism of action underlies the toxicity of retronecine-type PAs, which require metabolic activation in the liver by cytochrome P450 enzymes (CYP3A and CYP2B) to form reactive dehydropyrrolizidine alkaloids (DHPA) . These reactive pyrrolic metabolites can bind to cellular proteins and DNA, forming adducts that lead to DNA cross-links, abnormal cell function, and ultimately to genotoxicity, hepatotoxicity, and the development of hepatic sinusoidal obstruction syndrome . Retronecine is a diastereomer of heliotridine and is structurally categorized as an unsaturated 1,2-dehydropyrrolizidine, which is a prerequisite for this metabolic activation and resultant toxicity . Research into retronecine and its related esters, such as retrorsine, provides valuable insights into the toxicokinetic profiles of PAs, including their absorption, metabolism, and species-specific susceptibility, thereby contributing to more accurate human risk assessment . This product is intended for research purposes such as method development, analytical testing, and biochemical studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO2 B12815924 Retronecine hydrochloride CAS No. 875-22-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

875-22-9

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(1S,8S)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-5-6-1-3-9-4-2-7(11)8(6)9;/h1,7-8,10-11H,2-5H2;1H/t7-,8-;/m0./s1

InChI Key

QGUOKYVLQIMEEC-WSZWBAFRSA-N

Isomeric SMILES

C1CN2CC=C([C@H]2[C@H]1O)CO.Cl

Canonical SMILES

C1CN2CC=C(C2C1O)CO.Cl

Origin of Product

United States

Elucidation of Natural Occurrence and Biological Sources of Retronecine

Distribution in Plant Families (e.g., Boraginaceae, Asteraceae/Compositae, Fabaceae/Leguminosae)

The presence of retronecine-derived pyrrolizidine (B1209537) alkaloids is a well-documented characteristic of several plant families, with a pronounced prevalence in the Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae) families.

Boraginaceae: This family is a rich source of PAs, many of which are esters of retronecine (B1221780). Genera such as Heliotropium, Symphytum, Amsinckia, and Echium are known to produce these compounds. The biosynthesis within this family involves the esterification of the necine base, retronecine, with various necic acids to form complex alkaloids.

Asteraceae (Compositae): Within this vast family, the tribe Senecioneae is particularly notable for its production of retronecine-type PAs. The genus Senecio is a prominent example, containing a wide array of these toxic alkaloids. Other genera in the Asteraceae family, such as Eupatorium, also contain retronecine-based PAs.

Fabaceae (Leguminosae): The genus Crotalaria within the Fabaceae family is a significant source of retronecine-derived PAs. These alkaloids are often macrocyclic diesters of retronecine and play a crucial role in the chemical ecology of these plants.

The following table summarizes the distribution of retronecine-based pyrrolizidine alkaloids in these key plant families.

Plant FamilyCommon NameNotable Genera Containing Retronecine-based PAs
BoraginaceaeBorage FamilyHeliotropium, Symphytum, Amsinckia, Echium
AsteraceaeAster/Daisy FamilySenecio, Eupatorium
FabaceaeLegume/Pea FamilyCrotalaria

Identification in Specific Genera and Species (e.g., Senecio, Crotalaria, Euploca, Heliotropium)

Phytochemical research has successfully identified and isolated numerous retronecine-based PAs from specific plant species. These studies provide detailed insights into the chemical diversity of these compounds.

Senecio : This genus is renowned for its diverse profile of PAs. For instance, Senecio jacobaea (now known as Jacobaea vulgaris) contains jacobine, jaconine, and senecionine. Senecio vulgaris has been found to contain senecionine, seneciphylline, retrorsine, and riddelliine.

Crotalaria : Species in this genus are known for producing macrocyclic PAs. Crotalaria spectabilis and Crotalaria retusa are sources of monocrotaline (B1676716). Another species, Crotalaria mysorensis, has been found to contain both monocrotaline and crotalarine.

Euploca & Heliotropium : These closely related genera in the Boraginaceae family are also significant sources. Heliotropium europaeum is known to produce heliotrine (B1673042) and lasiocarpine. Studies on Euploca strigosa (a synonym for some Heliotropium species) have also revealed the presence of various PAs.

The table below details specific retronecine-based pyrrolizidine alkaloids identified in various plant species.

GenusSpeciesIdentified Retronecine-based PAs
SenecioSenecio jacobaea (Jacobaea vulgaris)Jacobine, Jaconine, Senecionine
SenecioSenecio vulgarisSenecionine, Seneciphylline, Retrorsine, Riddelliine
CrotalariaCrotalaria spectabilisMonocrotaline
CrotalariaCrotalaria retusaMonocrotaline
HeliotropiumHeliotropium europaeumHeliotrine, Lasiocarpine

Biosynthetic Pathways and Mechanistic Investigations of Retronecine

Primary Precursors and Their Metabolic Origins

The construction of the retronecine (B1221780) core originates from common polyamines and their amino acid precursors, highlighting a fascinating link between primary and secondary metabolism in plants.

Early investigations into retronecine biosynthesis identified the amino acid L-ornithine and its decarboxylation product, the diamine putrescine, as fundamental building blocks. researchgate.netnih.gov Feeding studies using radiolabeled ornithine in plants such as Senecio douglasii and Senecio isatideus demonstrated its efficient incorporation into the necine base. researchgate.netnih.gov

Subsequent experiments with labeled putrescine confirmed that two molecules of putrescine are utilized to form the pyrrolizidine (B1209537) ring. nih.govrsc.org These studies established that ornithine, via putrescine, provides the C₄ units necessary for the construction of both five-membered rings of the retronecine skeleton. researchgate.net Degradation studies of retronecine derived from [2-¹⁴C]-ornithine and [5-¹⁴C]-ornithine revealed that C-2 and C-5 of ornithine become equivalent during the biosynthesis, suggesting the involvement of a symmetrical intermediate like putrescine. nih.gov

Further research has shown that the polyamines spermidine (B129725) and spermine (B22157) also serve as efficient precursors for retronecine biosynthesis in plants like Senecio isatideus. researchgate.netrsc.orgrsc.org Spermidine is an essential precursor, providing its aminobutyl group which is transferred to putrescine to yield homospermidine. nih.gov Both spermidine and spermine contain putrescine moieties within their structures, which can be channeled into the pyrrolizidine alkaloid pathway. nih.govelsevierpure.com Tracer experiments have confirmed that these larger polyamines are effectively incorporated into the retronecine molecule, indicating their significant role in the biosynthetic cascade. researchgate.netrsc.org

Homospermidine is recognized as the first pathway-specific intermediate in the biosynthesis of retronecine. rsc.orgnih.gov It is formed from two putrescine molecules, or more directly, by the transfer of an aminobutyl group from spermidine to putrescine, a reaction catalyzed by homospermidine synthase (HSS). nih.gov The crucial role of homospermidine as an intermediate has been confirmed through labeling experiments. rsc.orgrsc.org This symmetrical triamine undergoes a series of oxidation and cyclization steps to ultimately form the bicyclic pyrrolizidine core. nih.gov

Isotopic Labeling Studies for Pathway Elucidation

The use of isotopic tracers has been indispensable in deciphering the intricate steps of the retronecine biosynthetic pathway. By introducing molecules labeled with stable or radioactive isotopes, researchers can track the fate of individual atoms from precursor to final product. wikipedia.org

A variety of isotopically labeled precursors have been employed to map the formation of retronecine. Experiments using [5-¹⁴C]-, [5-³H]-, and [4-³H]ornithine have helped to fully account for the distribution of labels within the retronecine molecule. researchgate.net

Similarly, ¹³C-labeled putrescines, such as [1,4-¹³C₂]- and [2,3-¹³C₂]-putrescine, have been administered to Senecio isatideus plants. researchgate.netrsc.org The analysis of the resulting labeled retronecine by ¹³C NMR spectroscopy revealed specific labeling patterns, confirming that two putrescine units are incorporated into one molecule of retronecine. rsc.org

Doubly labeled [1-amino-¹⁵N; 1-¹³C]putrescine has been particularly informative. researchgate.netrsc.org Its incorporation into retronecine demonstrated that a C₄-N bond from putrescine remains intact during the biosynthesis, providing strong evidence for the specific mechanisms of ring formation. researchgate.net

Incorporation of Labeled Precursors into Retronecine
Labeled PrecursorIsotope(s)Plant Species StudiedKey FindingReference
Ornithine¹⁴C, ³HSenecio douglasii, Senecio isatideusDemonstrated that ornithine is a primary precursor for the pyrrolizidine ring. researchgate.netnih.gov
Putrescine¹³C, ¹⁴C, ¹⁵NSenecio isatideus, Senecio vulgarisConfirmed that two putrescine molecules are incorporated, leading to a symmetrical intermediate. researchgate.netrsc.org
Spermidine¹⁴CSenecio isatideusActs as an efficient precursor for the necine base. researchgate.netrsc.org
Spermine¹⁴CSenecio isatideusActs as an efficient precursor for the necine base. researchgate.netrsc.org

A central finding from isotopic labeling studies is the involvement of a symmetrical intermediate in the retronecine pathway. researchgate.net The degradation of retronecine synthesized from labeled putrescine, spermidine, and spermine consistently indicates the formation of a symmetrical compound of the C₄-N-C₄ type. rsc.orgrsc.org This intermediate is derived from two molecules of putrescine. rsc.org

Experiments with putrescine doubly labeled with ¹⁵N and ¹³C provided conclusive evidence for this symmetrical intermediate, which was later identified as homospermidine. researchgate.netrsc.org The labeling patterns observed in the final retronecine molecule could only be explained if the two C₄ units derived from putrescine passed through a stage where they became equivalent, a condition met by the symmetrical structure of homospermidine. researchgate.netrsc.org This finding ruled out alternative, non-symmetrical pathways. acs.org

Evidence for Symmetrical Intermediates in Retronecine Biosynthesis
Experimental ApproachLabeled Compound UsedObserved ResultConclusionReference
Degradation Analysis[¹⁴C]Putrescine, [¹⁴C]Spermidine, [¹⁴C]SpermineEqual distribution of radioactivity between the two rings of retronecine.Formation of a symmetrical C₄-N-C₄ intermediate is involved. rsc.org
¹³C NMR Spectroscopy[1,4-¹³C₂]- and [2,3-¹³C₂]PutrescineLabeling patterns consistent with the combination of two equivalent putrescine units.Supports the involvement of a symmetrical intermediate derived from two putrescine molecules. researchgate.netrsc.org
¹³C and ¹⁵N Double Labeling[1-amino-¹⁵N; 1-¹³C]PutrescineLabeling pattern in retronecine shows equal incorporation at two distinct positions, confirming the precursor passed through a symmetrical state.Provides definitive proof of a symmetrical C₄-N-C₄ intermediate, identified as homospermidine. researchgate.netrsc.orgrsc.org

Enzymatic Steps and Catalytic Processes in Biosynthesis

The biosynthesis of retronecine, a pivotal necine base for many pyrrolizidine alkaloids, involves a series of sophisticated enzymatic reactions. A key enzyme in this pathway is homospermidine synthase (HSS), which catalyzes the initial condensation step. This enzyme facilitates the NAD⁺-dependent formation of homospermidine from two molecules of putrescine. One molecule of putrescine is oxidized in an NAD⁺-dependent manner to 4-aminobutanal, which then condenses with a second molecule of putrescine to form the Schiff base intermediate, pre-homospermidine. This intermediate is subsequently reduced, yielding homospermidine.

Following the formation of homospermidine, a copper-containing diamine oxidase, identified as homospermidine oxidase (HSO), plays a crucial role. nih.gov This enzyme catalyzes the oxidative deamination of homospermidine, leading to the formation of the pyrrolizidine ring system. The process involves the conversion of homospermidine to the dialdehyde (B1249045) intermediate, which then spontaneously cyclizes to form the 1-hydroxymethylpyrrolizidine skeleton, a direct precursor to retronecine. The subsequent conversion to retronecine involves stereospecific hydroxylation and the introduction of the C1-C2 double bond, steps that are also enzymatically controlled.

In Planta Biosynthetic Investigations and Feeding Experiments

The elucidation of the retronecine biosynthetic pathway has been significantly advanced by in planta feeding experiments using isotopically labeled precursors in various plant species. These studies have provided definitive evidence for the incorporation of putrescine and its precursors into the retronecine core.

In Senecio isatideus, feeding experiments with ¹³C- and ¹⁵N-labeled putrescine have been instrumental. rsc.orgresearchgate.net Studies using [1,4-¹³C₂]- and [2,3-¹³C₂]-putrescine demonstrated that two molecules of putrescine are incorporated to a similar extent into each molecule of retronecine. researchgate.net This incorporation is consistent with the formation of a symmetrical C₄–N–C₄ intermediate, which was later identified as homospermidine. researchgate.netrsc.org Further experiments in S. isatideus with doubly labeled [1-amino-¹⁵N, 1-¹³C]putrescine confirmed the formation of this symmetrical intermediate. researchgate.net Putrescine, spermidine, and spermine have all been shown to be efficient precursors of retronecine in this species. rsc.org

Similar investigations in Senecio douglasii have corroborated these findings. Tracer studies confirmed that ornithine and putrescine are utilized in the synthesis of the pyrrolizidine ring. researchgate.net The experimental data suggested that at least one of the two ornithine-derived units passes through a symmetrical precursor like putrescine before being incorporated into the retronecine structure. cdnsciencepub.comunigoa.ac.in

Research on Heliotropium spathulatum and other Heliotropium species has also contributed to the understanding of pyrrolizidine alkaloid biosynthesis. researchgate.net Studies on Heliotropium indicum have shown that its roots produce simple pyrrolizidine alkaloids using the same homospermidine oxidase involved in the biosynthesis of more complex alkaloids found in the aerial parts of the plant. nih.gov

The results from these key feeding experiments are summarized in the table below.

Table 1: Summary of Feeding Experiments in Retronecine Biosynthesis

Plant Species Labeled Precursor Fed Key Findings Reference(s)
Senecio isatideus [1,4-¹³C₂]putrescine Incorporation of two putrescine molecules via a symmetrical C₄–N–C₄ intermediate. rsc.orgresearchgate.net
Senecio isatideus [1-amino-¹⁵N, 1-¹³C]putrescine Confirmed the formation of a symmetrical C₄–N–C₄ intermediate (homospermidine). researchgate.net
Senecio isatideus Spermidine, Spermine Efficient incorporation into retronecine. rsc.org

Pulse-Chase Experiments in Retronecine Biosynthesis

Pulse-chase analysis is a powerful technique used to study the kinetics and sequence of metabolic pathways by tracking the movement of a labeled compound through a series of intermediates over time. wikipedia.org This method involves exposing a biological system, such as a plant, to a labeled precursor (the "pulse") for a short period, followed by the addition of a large excess of the same, unlabeled compound (the "chase"). wikipedia.orgfrontiersin.org This "chases" the labeled compound through the biosynthetic pathway, allowing for the identification of downstream metabolites and the determination of conversion rates.

In the context of retronecine biosynthesis, pulse-chase experiments, often utilizing ¹³CO₂, can provide detailed insights into the flow of carbon from primary metabolism into the alkaloid structure. nih.gov By administering a pulse of ¹³CO₂ to a plant, followed by a chase with unlabeled CO₂, researchers can monitor the appearance and subsequent decline of the ¹³C label in proposed intermediates and the final retronecine product. This allows for the temporal resolution of the biosynthetic sequence, confirming the order of enzymatic steps and the metabolic stability of intermediates. For instance, such an experiment could track the label from putrescine to homospermidine and then to retronecine, providing kinetic evidence for this proposed sequence. While the general methodology is well-established, specific detailed results from pulse-chase experiments focusing solely on retronecine are often integrated within broader metabolic studies.

The principles of a typical pulse-chase experiment in this context are outlined below.

Table 2: Principles of Pulse-Chase Experiments in Biosynthesis

Stage Description Purpose
Pulse A short-term exposure of the plant to a labeled precursor (e.g., ¹³CO₂, ¹⁵N-ornithine). To introduce a detectable label into the initial pool of precursors for the biosynthetic pathway.
Chase The labeled precursor is replaced with a large excess of the same, unlabeled precursor. To prevent further incorporation of the label and allow the cohort of labeled molecules to progress through the pathway.

| Analysis | Samples are collected at various time points after the chase and analyzed (e.g., by NMR, MS) for the presence and distribution of the label in intermediates and the final product. | To determine the sequence of metabolic steps, identify intermediates, and study the kinetics of the biosynthetic pathway. |

Strategies for Chemical Synthesis and Derivatization of Retronecine Hydrochloride

Total Synthesis Approaches to Retronecine (B1221780)

The total synthesis of retronecine has been a significant goal for organic chemists, leading to the development of numerous innovative strategies. Initial efforts focused on producing racemic mixtures, but modern approaches prioritize the control of stereochemistry to yield specific enantiomers. unigoa.ac.in

Achieving the correct three-dimensional structure of retronecine is paramount, necessitating the use of enantioselective and stereoselective synthesis methods. Enantioselective synthesis aims to produce a single enantiomer, such as the naturally occurring (+)-retronecine, from a non-chiral starting material. ethz.ch Stereoselective methods control the relative configuration of multiple chiral centers within the molecule.

Various routes have been established for the enantioselective synthesis of both (+)-retronecine and its mirror image, (-)-retronecine. unigoa.ac.in A notable example is the stereospecific synthesis developed by Vedejs and Martinez, which utilizes an imidate methylide cycloaddition to control the stereochemistry of the final product. acs.org This approach highlights the power of pericyclic reactions in constructing the complex pyrrolizidine (B1209537) core with high fidelity. Another strategy employs a nitrone cycloaddition reaction to build the bicyclic framework. organicchemistrydata.org

A common strategy in enantioselective synthesis is the use of the "chiral pool," where readily available, enantiomerically pure natural products serve as starting materials. ethz.ch In the synthesis of retronecine, several key chiral intermediates have been pivotal.

The Geissman-Waiss lactone ((–)-(1S,5S)-2-oxa-6-azabicyclo[3.3.0]octan-3-one) is a crucial building block for the synthesis of retronecine and related pyrrolizidine alkaloids. rsc.orgacs.org Its rigid bicyclic structure contains the necessary stereochemical information to guide the formation of the final retronecine skeleton. acs.org Expedient syntheses of this lactone have been developed, for instance, through the yeast reduction of a keto-proline derivative, which establishes the key stereocenters early in the sequence. rsc.org

Another important precursor is 3-hydroxypyrrolidine hydrochloride . Derivatives of 3-pyrrolidinol (B147423) can be elaborated through various synthetic steps, including catalytic reduction and lactonization, to form the core structure of retronecine. unigoa.ac.in

The construction of the characteristic [3.3.0] bicyclic pyrrolizidine core of retronecine relies on powerful chemical reactions that can form rings efficiently and with high stereocontrol.

Cycloaddition Reactions : The [3+2] cycloaddition is a cornerstone of many retronecine syntheses. mdpi.com This reaction involves a three-atom component (like an azomethine ylide or a nitrone) reacting with a two-atom component (an alkene or alkyne) to form a five-membered ring. acs.orgorganicchemistrydata.orgmdpi.com For example, the intramolecular cycloaddition of an azomethine ylide can be used to construct the fused-ring system in a single, highly stereocontrolled step. gla.ac.uk

Cyclization Reactions : Intramolecular cyclizations are also key. These reactions involve forming a ring from a single molecule that contains two reactive functional groups. In some synthetic routes, an iminium ion undergoes intramolecular cyclization to forge the pyrrolizidine skeleton. gla.ac.uk

Ring Expansion : While less common, ring expansion strategies can also be employed to create the desired bicyclic system from a smaller ring precursor.

These key reactions are often used in cascade sequences, where multiple bonds and rings are formed in a single operation, leading to a highly efficient synthesis. mdpi.com

Synthetic Routes to Retronecine Hydrochloride Analogues

The chemical framework of retronecine serves as a scaffold for creating novel analogues, particularly macrocyclic diesters, which are the most common form of naturally occurring toxic pyrrolizidine alkaloids.

The synthesis of macrocyclic diester analogues of retronecine has been extensively explored to understand structure-activity relationships. The general approach involves a two-step process: monoesterification followed by lactonization (ring-closing).

Monoester Formation : (+)-Retronecine is treated with a dicarboxylic acid derivative, typically a cyclic anhydride (B1165640) such as succinic, glutaric, or phthalic anhydride. gla.ac.ukrsc.orgrsc.org This reaction yields a mixture of 7- and 9-monoesters of retronecine. gla.ac.uk

Lactonization : The resulting monoester is then induced to cyclize under high-dilution conditions to favor the intramolecular reaction over polymerization. A common and effective method for this step is the Corey-Nicolaou lactonization, which activates the carboxylic acid group (often as a pyridine-2-thiol (B7724439) ester) to facilitate the ring-closing reaction with the remaining hydroxyl group on the retronecine core. gla.ac.ukrsc.org

This methodology allows for significant structural variation by changing the dicarboxylic acid linker. Syntheses of 10-, 11-, and 12-membered macrocyclic diesters, and even larger rings, have been successfully achieved. rsc.orgrsc.org

Synthetic Approaches to Retronecine Macrocyclic Diester Analogues
Dicarboxylic Anhydride PrecursorResulting Macrocycle Ring SizeReference
Succinic anhydride10-membered rsc.org
(±)-trans-Cyclohexane-1,2-dicarboxylic anhydride10-membered rsc.org
Phthalic anhydride10-membered rsc.org
Substituted glutaric anhydrides11-membered gla.ac.ukrsc.org
Adipic, Pimelic, Suberic, Azelaic, Sebacic acids12- to 16-membered

Development of Labeled this compound for Research

To investigate the biosynthesis of pyrrolizidine alkaloids in plants, it is necessary to use isotopically labeled versions of retronecine. unigoa.ac.in The synthesis of retronecine containing isotopes such as ¹³C, ¹⁴C, and ¹⁵N allows researchers to trace the metabolic pathways involved in its formation. rsc.orgrsc.orgresearchgate.net

The primary strategy involves synthesizing labeled precursors, which are then fed to plants that produce retronecine-containing alkaloids, such as Senecio isatideus. rsc.orgrsc.org The most common precursor used is putrescine. Researchers have prepared various isotopically labeled versions of putrescine, including:

[1-¹³C]-putrescine rsc.org

[1,4-¹³C₂]-putrescine rsc.org

[2,3-¹³C₂]-putrescine rsc.org

[¹⁴C]-labeled putrescine rsc.org

Doubly labeled [1-amino-¹⁵N, 1-¹³C]-putrescine rsc.orgresearchgate.net

Chemical Reactivity and Metabolic Transformations of Retronecine and Its Derivatives

Biochemical Pathways of Hydrolysis and Ester Cleavage

Hydrolysis of the ester linkages in retronecine-based alkaloids is a critical metabolic pathway, generally considered a detoxification step. nih.govnih.gov This cleavage, catalyzed by carboxylesterases primarily in the liver, breaks down the parent alkaloid into the necine base, retronecine (B1221780), and the corresponding necic acids. nih.govencyclopedia.pub The rate of this hydrolysis is a significant factor in determining the potential toxicity of a given pyrrolizidine (B1209537) alkaloid.

Several factors influence the rate of both enzymatic and chemical hydrolysis of retronecine esters. A primary determinant is steric hindrance around the ester groups. nih.govnih.gov Alkaloids with bulky or complex necic acids are hydrolyzed more slowly, which can lead to a greater proportion of the compound being directed towards toxic activation pathways. nih.gov Conversely, less sterically hindered esters are more susceptible to hydrolysis, which is a factor contributing to the lower hepatotoxicity of some semisynthetic retronecine diesters compared to certain natural PAs. nih.govnih.gov

Studies comparing various retronecine diesters have shown that enzymatic hydrolysis often occurs preferentially at the allylic 9-ester group. nih.govnih.gov The susceptibility of these alkaloids to ester cleavage is a key component of their detoxification. nih.gov

Factors Influencing the Hydrolysis of Retronecine Esters
FactorEffect on Hydrolysis RateBiochemical Implication
Steric Hindrance Decreases rate of hydrolysis. Bulky necic acids shield the ester bond from enzymatic attack.Slower detoxification, potentially increasing the likelihood of metabolic activation. nih.gov
Ester Position Enzymatic hydrolysis can occur preferentially at the C9-ester position over the C7-ester position.Influences the specific metabolites formed during detoxification. nih.govnih.gov
Acid Chain Length (Unbranched) In less hindered esters, the rate increases with chain length up to a certain point (e.g., valeryl diester).Demonstrates the substrate specificity of hepatic esterases. nih.gov

Oxidative Metabolic Activation and Pyrrole (B145914) Formation Mechanisms

While hydrolysis represents a detoxification route, the oxidative metabolism of retronecine-containing alkaloids is a bioactivation pathway that leads to the formation of highly reactive toxic intermediates. encyclopedia.pub This process is primarily catalyzed by cytochrome P450 (CYP) monooxygenases in the liver. acs.orgresearchgate.net The key structural feature required for this activation is the 1,2-double bond in the retronecine ring. encyclopedia.pub

The metabolic activation sequence involves the dehydrogenation of the retronecine base to form dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters. encyclopedia.pubresearchgate.net These electrophilic metabolites, such as dehydroretronecine (B1196577) (DHR), are capable of alkylating cellular nucleophiles, including proteins and DNA. researchgate.netresearchgate.net This alkylation is widely considered the primary mechanism underlying the toxicity of these alkaloids. researchgate.net

Different CYP isozymes can participate in this activation. While otonecine-type PAs are activated by a narrow range of enzymes (CYP3A4 and CYP3A5), retronecine-type PAs can be activated by a broader spectrum of at least 10 different CYPs. acs.org The specific CYPs involved can vary among different retronecine-type PAs. acs.org The formation of these pyrrolic metabolites can be detected in the liver shortly after exposure. wisdomlib.orgnih.gov The pyrrolic metabolite, dehydroretrorsine, can either bind directly to cellular macromolecules or be hydrolyzed to form DHP, which then reacts with DNA to form DHP-derived DNA adducts. researchgate.net

Key Steps in the Oxidative Activation of Retronecine Alkaloids
StepEnzymes InvolvedMetabolites FormedSignificance
Dehydrogenation Cytochrome P450 (CYP) enzymes (e.g., CYP3A family) acs.orgwisdomlib.orgDehydropyrrolizidine alkaloids (DHPAs) / Pyrrolic esters (e.g., Dehydroretronecine) encyclopedia.pubConversion of a stable pro-toxin into a highly reactive electrophile. researchgate.net
Alkylation (Non-enzymatic)Pyrrole-protein adducts, DHP-derived DNA adducts researchgate.netresearchgate.netCovalent modification of cellular macromolecules, leading to cytotoxicity and genotoxicity. researchgate.net

Detoxification Pathways Involving Conjugation (e.g., Glutathione (B108866) conjugation)

In addition to hydrolysis, a major detoxification pathway for the reactive pyrrolic intermediates generated during oxidative metabolism is conjugation. researchgate.net This is a Phase II metabolic reaction where the electrophilic dehydro-PAs react with endogenous nucleophiles, most notably glutathione (GSH), to form stable, water-soluble conjugates that can be readily excreted. askthescientists.commetagenicsinstitute.com

This conjugation reaction, which can be catalyzed by glutathione S-transferases (GSTs), effectively neutralizes the reactive pyrrole before it can damage critical cellular components like DNA and proteins. researchgate.netresearchgate.net The formation of glutathione conjugates represents a critical protective mechanism against PA-induced toxicity. researchgate.net Depletion of hepatic glutathione can therefore exacerbate the toxicity of retronecine-based alkaloids by shifting the metabolic balance away from detoxification and towards the formation of toxic adducts with cellular macromolecules. researchgate.net The resulting glutathione-pyrrole adducts can be further processed through mercapturic acid pathways for elimination. researchgate.net

Role as a Precursor in Secondary Metabolite Synthesis (e.g., insect alkaloids, pheromones)

Retronecine, derived from plants, serves as a crucial precursor for the synthesis of specialized secondary metabolites in certain insects that have adapted to consume PA-containing flora. nih.gov Many PA-adapted insects, particularly within the Lepidoptera order (e.g., arctiine moths), sequester plant-derived PAs and metabolically modify them. nih.gov

In a notable example, these insects hydrolyze the sequestered plant alkaloid to obtain the retronecine base. They then re-esterify the retronecine with insect-derived, small, branched-chain 2-hydroxy acids to create unique "insect-PAs". nih.gov These insect-synthesized retronecine esters are obligatory intermediates in the biosynthetic pathway of male pheromones, such as hydroxydanaidal. nih.gov This biotransformation highlights a fascinating evolutionary adaptation where a plant defense chemical is repurposed by an herbivore for its own chemical communication and defense. The specific structural features of these insect-PAs make them more suitable for conversion into the final pheromone product than the original plant alkaloids. nih.gov

Stereochemical Aspects of Biotransformations

Stereochemistry plays a fundamental role in the biotransformation of retronecine and its derivatives. The retronecine molecule itself possesses specific stereogenic centers that define its three-dimensional structure. Retronecine and heliotridine (B129409), for instance, are diastereoisomers, differing in the configuration at the C-7 hydroxyl group. encyclopedia.pub

This inherent stereochemistry influences the interactions of the alkaloids with the active sites of metabolic enzymes, which are themselves chiral. The enzymes that catalyze hydrolysis, oxidation, and conjugation reactions often exhibit stereoselectivity, meaning they may process one stereoisomer more rapidly or efficiently than another. researchgate.net

While the biosynthesis of retronecine involves stereospecific enzymatic reactions to create the defined pyrrolizidine ring system from achiral precursors like putrescine, researchgate.netrsc.org its subsequent metabolism is also governed by stereochemical principles. The product stereoselectivity of metabolic reactions determines the specific structure of the metabolites. researchgate.net For example, the enzymatic reduction of a prochiral ketone or aldehyde precursor during a biosynthetic or metabolic step will proceed with a specific facial selectivity, leading to the formation of a chiral alcohol with a defined stereochemistry. This principle ensures the precise molecular architecture required for biological function or, in the case of metabolic activation, for interaction with cellular targets.

Advanced Analytical Methodologies in Retronecine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For retronecine (B1221780) hydrochloride, several chromatographic methods are employed to achieve high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), including retronecine-type compounds. sci-hub.senih.gov Due to the lack of a strong chromophore in the retronecine molecule, direct UV detection can be challenging and may offer insufficient sensitivity. nih.gov To overcome this limitation, pre-column derivatization methods have been developed. One such method involves reacting the alkaloids with reagents like o-chloranil and Ehrlich's reagent to produce a colored derivative that can be readily detected. nih.gov Another approach utilizes a pre-column derivatization with o-chloranil in a methanolic solution, which creates an oxidative derivative detectable at 223 nm, allowing for the determination of total retronecine esters-type hepatotoxic pyrrolizidine alkaloids (RET-HPAs). nih.gov This method has shown good linearity and recovery, with a limit of detection of 0.5 µM. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle-sized columns to achieve higher resolution and faster analysis times, has also been applied. A notable UHPLC-High-Resolution Mass Spectrometry (HRMS) methodology has been developed for the quantification of total PA content as retronecine-equivalents directly from crude plant matrices. nih.gov This approach is particularly valuable as it can mitigate the underestimation of PA content that may occur due to the limited availability of individual reference standards. nih.gov

A typical HPLC system for the analysis of retronecine-type alkaloids might employ a C18 column with a gradient elution. nih.govnsf.gov For instance, a separation can be achieved using a mobile phase consisting of methanol and aqueous 0.01% triethylamine adjusted to pH 4 with formic acid. nih.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. sci-hub.se Underivatized pyrrolizidine alkaloids have been successfully analyzed using capillary GC-MS. nih.gov This technique allows for the separation of individual alkaloids and their subsequent identification based on their mass spectra. Electron capture gas chromatography has also been employed for the determination of retronecine, with a reported sensitivity of 0.1 ppm. nih.gov GC-MS provides high specificity, and the resulting mass spectra can be compared to spectral libraries for confident identification. However, the volatility of the analyte is a prerequisite, and derivatization may sometimes be necessary to improve the chromatographic properties of less volatile alkaloids.

Thin-Layer Chromatography (TLC) is a valuable technique for the screening and semi-quantitative analysis of pyrrolizidine alkaloids. sci-hub.senih.gov A specific TLC detection method for retronecine-type PAs involves the use of a combination of sprays, including o-chloranil and Ehrlich's reagent, which results in the formation of distinctly colored spots. researchgate.net This method allows for the direct detection of PAs on the TLC plate. N-oxides of these alkaloids can also be detected by spraying with acetic anhydride (B1165640) followed by Ehrlich's reagent. nih.gov While TLC is generally less sensitive than HPLC or GC, it offers a rapid and cost-effective means of screening samples for the presence of these compounds. sci-hub.se

Supercritical Fluid Chromatography (SFC) is another chromatographic technique that can be applied to the analysis of natural products. sci-hub.se SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. While less commonly reported specifically for retronecine hydrochloride, its utility in separating complex alkaloid mixtures suggests its potential applicability.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules like this compound. These methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov The total assignment of the ¹H and ¹³C NMR spectra of retronecine and its hydrochloride has been performed, providing a detailed map of the molecule's structure. researchgate.net The protonation of the nitrogen atom in retronecine to form the hydrochloride salt leads to characteristic shifts in the NMR spectra, which can be used as an aid in spectral assignment. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their spatial relationships through spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their bonding environment (e.g., olefinic, carbinol, etc.). Analysis of the ¹³C NMR spectra of retronecine and its hydrogenated derivative, dihydroretronecine, has facilitated the assignment of the carbon signals. For example, the low-field singlet at δ 138.4 has been assigned to C(1), while the doublet at δ 126.0 corresponds to the other olefinic carbon, C(2).

The following table summarizes the reported ¹³C NMR chemical shifts for retronecine.

Carbon AtomChemical Shift (δ) in D₂O
C(1)138.4
C(2)126.0
C(7)71.5
C(8)77.3
Data sourced from a study on the ¹³C Nuclear Magnetic Resonance Spectra of Senecio Alkaloids.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for the identification and structural analysis of pyrrolizidine alkaloids. nih.gov The electron ionization mass spectrum of retronecine is characterized by three main fragment ions at m/z ratios of 111, 94, and 80. nih.gov

When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing complex mixtures. pcom.eduup.ac.za The fragmentation patterns of retronecine-type PAs are well-characterized and predictable. researchgate.net In positive ion mode, two of the most characteristic fragment ions for unsaturated retronecine-type PAs are observed at m/z 120 and m/z 138. nih.govpcom.edumjcce.org.mk These fragments are distinctive of the retronecine base. researchgate.net The ion at m/z 94 is also a characteristic fragment. researchgate.net The relative abundance of these fragments can sometimes help to distinguish between diastereoisomers like retronecine and heliotridine (B129409). mjcce.org.mk

Computational studies using density functional theory have been employed to rationalize the mass spectrum of retronecine, showing that the dissociation process involves an aromatization of the five-membered ring. nih.gov

The table below details the characteristic mass spectral fragments for retronecine-type alkaloids.

Fragment Ion (m/z)Description
138Characteristic fragment of the retronecine base researchgate.net
120Characteristic fragment of the retronecine base researchgate.net
111Main fragment ion in the electron ionization mass spectrum nih.gov
94Characteristic fragment of the retronecine base nih.govresearchgate.net
80Main fragment ion in the electron ionization mass spectrum nih.gov

These advanced analytical methodologies, often used in combination, provide a comprehensive approach to the research of this compound, enabling its reliable separation, quantification, and unambiguous structural confirmation.

Coupled LC-NMR and LC-MS Techniques

The unambiguous identification of this compound and its parent alkaloids in complex mixtures often requires the complementary data provided by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov When coupled with liquid chromatography (LC), these techniques create powerful analytical platforms (LC-MS and LC-NMR) for the separation and structural characterization of analytes. nih.govresearchgate.net

LC-MS: This has become a primary method for structural identification due to its high sensitivity and selectivity, particularly since the development of electrospray ionization. nih.gov LC-MS provides crucial information on the molecular weight and fragmentation patterns of the analytes, which aids in their identification. researchgate.netresearchgate.net For instance, LC/MS analysis of PAs in crude plant extracts can provide the molecular weight of each separated compound, with further MS/MS experiments revealing specific fragments for more detailed characterization. researchgate.net

LC-NMR: For definitive structural characterization, especially to distinguish between isomers, LC-NMR is the method of choice. nih.govresearchgate.net While MS can provide an atomic formula, NMR reveals the specific arrangement of atoms within the structural framework. nih.gov However, a significant challenge in hyphenating LC with NMR is the inherently low sensitivity of NMR, which often requires micrograms of an analyte, compared to the nanogram levels detectable by MS. nih.gov To overcome this, various LC-NMR operational modes have been developed, including on-flow (continuous), stopped-flow, and loop-collection methods. nih.govresearchgate.net In the analysis of PAs, LC/¹H-NMR has been successfully performed in both on-flow and stop-flow modes to distinguish between isomeric structures. researchgate.net

The integration of LC-MS and LC-NMR into a single system provides nearly complete spectroscopic characterization from a single sample injection. nih.gov This hyphenated approach minimizes sample handling and potential degradation, offering a comprehensive tool for analyzing complex natural product extracts containing Retronecine-based compounds. nih.govresearchgate.net

TechniqueInformation ProvidedSensitivityKey Application in Retronecine Analysis
LC-MS Molecular weight and fragmentation patterns. researchgate.netresearchgate.netHigh (nanogram level). nih.govDetection and initial identification of PAs in complex mixtures. researchgate.net
LC-NMR Definitive structural arrangement, distinction of isomers. nih.govLow (microgram level). nih.govUnambiguous structural elucidation of PA isomers. researchgate.net
LC-MS-NMR Comprehensive spectroscopic characterization. nih.govLimited by NMR sensitivity. nih.govComplete characterization of novel or unknown compounds in a single run. nih.gov

Derivatization Strategies for Enhanced Detection and Quantification

Due to the structural properties of some alkaloids, such as a lack of strong chromophores, their detection via standard HPLC with UV-Vis can be challenging and lack sensitivity. nih.gov Chemical derivatization is a powerful strategy employed to overcome these limitations by chemically modifying the analyte to enhance its detectability. nih.govxjtu.edu.cn

A notable derivatization method for retronecine esters-type hepatotoxic pyrrolizidine alkaloids (RET-HPAs) involves a pre-column reaction with o-chloranil. nih.gov In this process, the RET-HPAs react with o-chloranil in a heated methanolic solution to produce an oxidative derivative that exhibits a maximal absorption at 223 nm, making it suitable for detection with a diode array detector (DAD). nih.gov Another approach uses Ehrlich's reagent to produce a common colored retronecine marker from different RET-PAs, allowing for the quantification of the total amount of these alkaloids. researchgate.net

The core principle of derivatization is to introduce a specific functional group or "tag" into the target molecule that responds strongly to a particular detector. nih.gov While the examples for retronecine focus on enhancing UV absorption, other general strategies include derivatizing functional groups like hydroxyls (–OH) and carbonyls to improve ionization efficiency for mass spectrometry or to add a fluorescent tag for fluorescence detection. nih.gov The selection of a derivatization reagent depends on the functional groups present in the analyte and the desired detection method. xjtu.edu.cn

Derivatization ReagentAnalyte TypePurposeDetection MethodReference
o-ChloranilRetronecine esters-type HPAsProduces an oxidative derivative with strong UV absorption. nih.govHPLC-DAD (at 223 nm). nih.gov nih.gov
Ehrlich's ReagentRetronecine esters-type PAsCreates a common colored retronecine marker for total quantification. researchgate.netHPLC with UV-Vis detection. researchgate.net researchgate.net

Quantitative Analytical Method Development and Validation (e.g., Sum Parameter Approaches, Untargeted Metabolomics)

Developing robust quantitative methods is essential for the risk assessment of PAs in various products. researchgate.net Due to the existence of over 600 PAs and the limited availability of certified reference standards, methods that can quantify a broad range of these compounds are highly valuable. researchgate.net

Sum Parameter Approaches: A significant challenge in PA analysis is the potential underestimation of total PA content when relying on a limited number of standards. nih.gov To address this, a quantification methodology based on ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) has been developed to evaluate the total PA content as retronecine-equivalents (RE). nih.gov This approach allows for the quantification of PAs directly from crude matrices without extensive purification, providing a more accurate measure of the total PA concentration. researchgate.netnih.gov This method demonstrated significant variability in total PA concentrations across different plant species, ranging from 8.64 ± 0.08 to 3096.28 ± 273.72 μg RE/g of dry extract. researchgate.netnih.gov

Untargeted Metabolomics: This approach utilizes high-throughput techniques to profile a wide spectrum of metabolites, including both known and unknown compounds. researchgate.net A retronecine-based untargeted metabolomics approach has been successfully used to profile PAs in medicinal plants. nih.gov In one study, this method led to the identification of 105 PAs, including 18 previously unreported glycosidic PA derivatives. nih.gov By combining the quantitative results from the retronecine-equivalents method with the qualitative profiling from the untargeted approach, a customized correction factor can be assessed for each extract, leading to a more accurate estimation of the total PA content. nih.gov

Method Validation: Any new quantitative method must be validated to ensure its reliability. nih.gov Validation parameters typically include linearity, sensitivity (limit of detection and quantification), recovery, and stability. nih.gov For example, a pre-column derivatization HPLC method for total RET-HPAs was validated and showed good linear regression (r² > 0.9900) over a concentration range of 2.5–250 μM, a limit of detection of 0.5 μM, and recoveries between 94.6% and 100.7%. nih.gov

Analytical ApproachPrincipleKey AdvantageApplication to Retronecine
Sum Parameter (Retronecine-Equivalents) Quantifies total PAs based on the common retronecine core structure, expressed as retronecine-equivalents (RE). nih.govAvoids underestimation due to a lack of individual standards; applicable to crude extracts. nih.govDetermining total PA content in herbal extracts. researchgate.netnih.gov
Untargeted Metabolomics Profiles a broad spectrum of PAs, including unknown derivatives, using UHPLC-HRMS. researchgate.netnih.govEnables the discovery of novel PA compounds and provides a comprehensive profile. nih.govIdentification of 105 PAs, including new glycosidic derivatives. nih.gov

Extraction and Sample Preparation Protocols

The preparation of a sample prior to analysis is a critical step that can significantly influence the accuracy and reliability of the results. semanticscholar.org The goal is to extract the target analytes from the sample matrix while removing interfering substances.

For the analysis of PAs in herbal medicines, a common procedure involves an initial solvent extraction, often using an acidified solution like 0.05M H₂SO₄ in 50% methanol, followed by a clean-up step. semanticscholar.org Solid-Phase Extraction (SPE) is a widely used technique for this purification. Specifically, mixed-mode cationic exchange (MCX)-SPE cartridges have proven effective. semanticscholar.org The cationic exchange mechanism retains the basic PA compounds while allowing other matrix components to be washed away. semanticscholar.org

However, some modern methods aim to simplify or eliminate time-consuming SPE steps. nih.gov For instance, the UHPLC-HRMS method for quantifying PAs as retronecine-equivalents was designed to work directly with crude extracts, thereby streamlining the sample preparation process. nih.gov The choice of extraction and preparation protocol depends on the complexity of the matrix, the concentration of the analyte, and the sensitivity of the analytical instrument. semanticscholar.org Validation of the preparation method is crucial, with recovery studies being performed to ensure that a significant portion of the analyte is successfully extracted and measured. For one LC-MS/MS method, recoveries for 28 PAs from various herbal matrices ranged from 67.1% to 151.7%. semanticscholar.org

Emerging Research Directions and Academic Significance

Supramolecular Interactions and Host-Guest Complexation Studies

The unique structure of retronecine (B1221780), with its bicyclic system and hydroxyl groups, makes it an intriguing candidate for host-guest chemistry. This field of supramolecular chemistry investigates the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. Such studies are crucial for developing applications like drug delivery systems, sensors, and detoxification agents.

Recent research has focused on the interaction of retronecine with macrocyclic hosts like calixarenes and cyclodextrins. A notable study utilized Nuclear Magnetic Resonance (NMR) techniques to investigate the complexation between retronecine and p-sulfonic acid calix nih.govarene. The results provided clear evidence of a stable host-guest complex formation between the two molecules. The interaction is believed to be driven by a combination of electrostatic and hydrophobic forces, with the retronecine molecule being encapsulated within the cavity of the calixarene.

Conversely, the same study explored the interaction of retronecine with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD). Interestingly, the NMR data indicated that retronecine does not form inclusion complexes with these cyclodextrins. This highlights the high degree of selectivity inherent in host-guest interactions, where the specific geometry, size, and chemical properties of both host and guest are critical for complex formation.

Table 1: Host-Guest Complexation of Retronecine with Macrocycles

Host Molecule Guest Molecule Complex Formation Technique Used
p-Sulfonic acid calix nih.govarene Retronecine Yes NMR Spectroscopy
β-Cyclodextrin (β-CD) Retronecine No NMR Spectroscopy

This table summarizes the observed interactions between retronecine and common macrocyclic hosts, demonstrating the selectivity of complex formation.

Structure-Activity Relationship Investigations of Synthetic Analogues through Mechanistic Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For retronecine, SAR investigations are pivotal in transforming a toxic natural product into a scaffold for potentially therapeutic agents. By synthesizing analogues and studying their mechanisms, researchers can identify the key structural features required for a desired biological effect while minimizing toxicity.

A crucial finding in the SAR of retronecine is the role of its hydroxyl groups. Studies have shown that synthetic (+)-retronecine and its enantiomer exhibit only weak cytotoxicity against leukemia L-1210 cells. This suggests that the necine base itself is not the primary cytotoxic agent and that at least one of the hydroxyl groups must be esterified for significant cytotoxicity to appear unigoa.ac.in. This insight directs synthetic efforts toward the creation of ester derivatives to enhance biological activity.

Further studies on semi-synthetic retronecine diesters have provided more nuanced SAR data. The hepatotoxicity of these compounds is influenced by factors such as steric hindrance around the ester groups, which affects their susceptibility to hydrolysis—a key detoxification pathway nih.gov. For instance, heliotridine-based alkaloids, which are diastereomers of retronecine, were found to produce more toxic pyrrolic metabolites than similar retronecine esters because the heliotridine (B129409) structure is more resistant to detoxifying hydrolysis nih.gov.

The potential for creating bioactive analogues is further demonstrated by the semi-synthetic derivative, azido-retronecine. In a study examining anti-parasitic activity, retronecine itself showed no activity against Trichomonas vaginalis. However, azido-retronecine was found to be highly active, even more so than the natural pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), killing 85% of the parasite cells at a concentration of 1 mg/mL mdpi.com. This demonstrates that targeted chemical modification of the retronecine scaffold can introduce potent and specific biological activities not present in the parent molecule.

Table 2: Biological Activity of Retronecine and Its Derivatives

Compound Target/Assay Activity/Result Key SAR Implication
(+)-Retronecine Leukemia L-1210 cells Weak cytotoxicity (IC50 > 100 µg/mL) unigoa.ac.in Necine base alone is not highly cytotoxic.
Esterified Retronecine Analogues General Cytotoxicity Required for significant activity unigoa.ac.in Esterification of hydroxyl groups is key to cytotoxicity.
Azido-retronecine (semi-synthetic) Trichomonas vaginalis High activity (85% cells killed at 1 mg/mL) mdpi.com Specific functionalization can introduce novel bioactivity.

This interactive table highlights key structure-activity relationship findings for retronecine and its synthetic or semi-synthetic analogues.

Innovative Methodologies in Retronecine Biosynthesis Studies

Understanding the biosynthetic pathway of retronecine is crucial for both biotechnological production and for comprehending the ecological role of pyrrolizidine alkaloids. Modern analytical techniques have enabled significant advances in this area, moving beyond simple precursor feeding studies to detailed mechanistic investigations.

A cornerstone of modern retronecine biosynthesis research is the use of stable isotope labeling. By feeding plants like Senecio isatideus with precursors labeled with isotopes such as 13C, 14C, and 15N, scientists can trace the atoms as they are incorporated into the final retronecine molecule. Subsequent analysis using 13C NMR spectroscopy allows for the precise determination of the labeling patterns.

These innovative studies have unequivocally demonstrated that two molecules of putrescine, derived from the amino acid ornithine, are incorporated into each molecule of retronecine. Furthermore, experiments using doubly labeled [1-amino-15N, 1-13C] putrescine have confirmed the formation of a symmetrical C4–N–C4 intermediate, identified as homospermidine, during the biosynthesis. This finding was critical in refining the proposed biogenetic scheme for the necine base.

In addition to stable isotope labeling, deuterium (2H) NMR spectroscopy has been employed as a sophisticated probe for the stereochemistry of the biosynthetic reactions. By using stereospecifically labeled (R)- and (S)-(1-2H)putrescine, researchers could determine the precise stereochemical fate of the hydrogen atoms during the enzymatic steps, providing a deeper level of mechanistic detail than was previously possible. These advanced methodologies represent a significant leap in the study of natural product biosynthesis, providing a detailed molecular picture of how plants construct complex alkaloids like retronecine.

Q & A

Q. How can researchers confirm the identity and purity of retronecine hydrochloride in synthetic or extracted samples?

To validate the identity and purity of this compound, researchers should employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare spectral data (e.g., 1^1H and 13^{13}C NMR) with reference standards to confirm structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity and quantify impurities. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to optimize separation .
  • Mass Spectrometry (MS) : Confirm molecular weight (C8_8H13_{13}NO2_2·HCl, molecular weight ~195.6 g/mol) via ESI-MS or MALDI-TOF .
  • Melting Point Analysis : Compare observed melting points with literature values (if available) to detect solvates or polymorphs .

Q. What experimental approaches are recommended for synthesizing this compound?

Synthesis of this compound typically involves:

  • Catalytic Hydrogenation : Reduce pyrrolizidine alkaloid precursors (e.g., heliotridine derivatives) under controlled hydrogen pressure using palladium or platinum catalysts .
  • Ion-Exchange Chromatography : Convert retronecine free base to its hydrochloride salt via treatment with hydrochloric acid, followed by purification using cation-exchange resins .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain high-purity crystalline products. Monitor crystal morphology via microscopy .

Advanced Research Questions

Q. How should researchers design mechanistic studies to investigate this compound’s interaction with hepatic enzymes?

Mechanistic studies require:

  • Enzyme Kinetics : Use Michaelis-Menten assays to determine inhibition constants (KiK_i) for cytochrome P450 isoforms (e.g., CYP3A4). Include positive controls (e.g., ketoconazole) and negative controls (solvent-only) .
  • Molecular Docking Simulations : Employ software like AutoDock Vina to model retronecine’s binding affinity to enzyme active sites. Validate predictions with site-directed mutagenesis .
  • Metabolite Profiling : Incubate retronecine with liver microsomes and analyze metabolites via LC-MS/MS. Compare results with in silico predictions (e.g., Meteor Nexus) to identify bioactivation pathways .

Q. How can conflicting data on this compound’s pharmacokinetics (e.g., bioavailability discrepancies) be resolved?

Address contradictions through:

  • Interspecies Validation : Compare pharmacokinetic parameters (e.g., CmaxC_{max}, t1/2t_{1/2}) across rodent and non-rodent models to identify species-specific metabolic differences .
  • Dose-Linearity Studies : Administer escalating doses to assess linearity in AUC and CmaxC_{max}. Nonlinearity may indicate saturation of metabolic pathways .
  • Cofactor Supplementation : Test the impact of NADPH or glutathione depletion on metabolite formation in hepatocyte models to clarify detoxification mechanisms .

Q. What are best practices for reconciling in vitro and in vivo toxicity data for this compound?

To bridge in vitro-in vivo gaps:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro hepatic clearance data with physiological parameters to predict in vivo toxicity thresholds .
  • 3D Cell Culture Systems : Use hepatocyte spheroids or organoids to mimic in vivo tissue architecture and metabolic zonation .
  • Biomarker Validation : Identify in vitro markers (e.g., ALT release) correlating with in vivo histopathological changes (e.g., hepatic necrosis). Use machine learning to prioritize translatable endpoints .

Methodological Considerations Table

Aspect Techniques/Approaches Key References
Structural ValidationNMR, HPLC, MS, Melting Point Analysis
Enzyme InteractionKinetics, Docking, Metabolite Profiling
PK/PD ModelingPBPK, Dose-Linearity, Cofactor Studies
Toxicity Reconciliation3D Cultures, Biomarker Analysis, Machine Learning

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.